molecular formula C9H15N3O B2637249 1H-imidazol-2-yl(piperidin-4-yl)methanol CAS No. 1785022-28-7

1H-imidazol-2-yl(piperidin-4-yl)methanol

Cat. No.: B2637249
CAS No.: 1785022-28-7
M. Wt: 181.239
InChI Key: SGVSDXUFVJGQOJ-UHFFFAOYSA-N
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Description

1H-imidazol-2-yl(piperidin-4-yl)methanol is a chemical compound with the molecular formula C9H15N3O It features an imidazole ring fused with a piperidine ring, connected via a methanol group

Preparation Methods

The synthesis of 1H-imidazol-2-yl(piperidin-4-yl)methanol typically involves the reaction of imidazole derivatives with piperidine derivatives under specific conditions. One common method includes the use of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction with 2-formyl-1-methyl-1H-imidazole . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1H-imidazol-2-yl(piperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

1H-imidazol-2-yl(piperidin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-imidazol-2-yl(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting enzyme activity .

Comparison with Similar Compounds

1H-imidazol-2-yl(piperidin-4-yl)methanol can be compared with other imidazole and piperidine derivatives:

Properties

IUPAC Name

1H-imidazol-2-yl(piperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h5-8,10,13H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVSDXUFVJGQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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